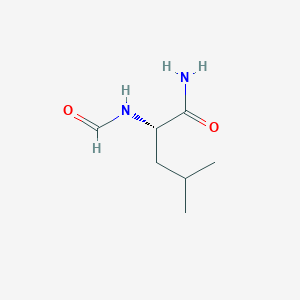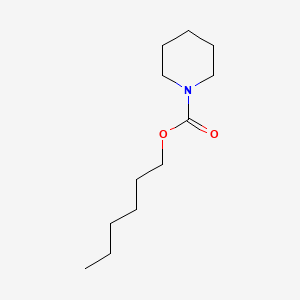
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester is a derivative of succinic acid, which is a dicarboxylic acid with the chemical formula C4H6O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester typically involves the esterification of succinic acid with 4-ethoxy-1-naphthylcarbonylmethyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of succinic acid esters often involves the catalytic hydrogenation of maleic acid or maleic anhydride, followed by esterification with the appropriate alcohol. This process employs catalysts such as nickel or palladium under high-pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of biodegradable plastics, solvents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester involves its interaction with specific molecular targets and pathways. As an ester derivative of succinic acid, it can participate in metabolic pathways such as the tricarboxylic acid (TCA) cycle. It may also act as a signaling molecule, influencing gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid: A dicarboxylic acid with similar chemical properties but lacks the ester functional group.
Maleic acid: Another dicarboxylic acid that can be converted into succinic acid through hydrogenation.
Fumaric acid: An isomer of maleic acid with similar chemical properties.
Uniqueness
Succinic acid, (4-ethoxy-1-naphthylcarbonylmethyl) ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
60634-59-5 |
|---|---|
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
4-[2-(4-ethoxynaphthalen-1-yl)-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18O6/c1-2-23-16-8-7-13(12-5-3-4-6-14(12)16)15(19)11-24-18(22)10-9-17(20)21/h3-8H,2,9-11H2,1H3,(H,20,21) |
Clave InChI |
WCGDILHLLCSION-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)C(=O)COC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)



![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)




![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)


![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
